(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

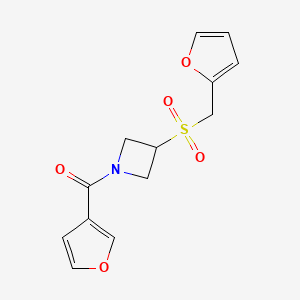

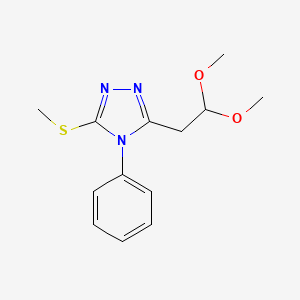

“(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS No. 2126178-82-1. It is a derivative of methanesulfonyl chloride .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H13ClO3S . Its average mass is 212.694 Da and its monoisotopic mass is 212.027390 Da .科学的研究の応用

Selective Sulfonylation and Acylation

- A study by Chalk and Ball (1973) examined the selective sulfonylation reactions with methanesulfonyl chloride in pyridine, revealing the reactivity orders of hydroxyl groups in glycopyranosides. This research highlights the utility of methanesulfonyl chloride in selective chemical modifications (Chalk & Ball, 1973).

Synthesis of Triazine Derivatives

- Ledenyova et al. (2016) demonstrated the use of methanesulfonyl chloride in synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives, indicating its role in the creation of novel chemical structures with potential applications (Ledenyova et al., 2016).

Safe Sulfonylation of Alcohols

- Tanabe et al. (1995) explored the safe sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride. This research is significant for its emphasis on safety and efficiency in chemical synthesis (Tanabe et al., 1995).

Fused Pyran Synthesis

- Fan et al. (2009) investigated the efficient and selective preparation of fused pyrans or arylbis(pyranon-3-yl)methanes, showcasing the role of methanesulfonyl chloride in creating compounds with potential biological activities (Fan et al., 2009).

Nucleophilic Substitution and Epoxide Formation

- Dick and Jones (1966) conducted a study on selective nucleophilic substitution and epoxide formation using methanesulfonyl derivatives, demonstrating its utility in creating specific chemical structures (Dick & Jones, 1966).

Synthesis of Push-Pull Alkenes

- Shizheng et al. (1998) detailed the synthesis of β-alkoxyl vinyl trifluoromethyl sulfones using methanesulfonyl chloride, highlighting its role in the creation of novel chemical entities (Shizheng et al., 1998).

Sodium Insertion into Vanadium Pentoxide

- Su et al. (2001) researched the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-based ionic liquid, indicating its potential in energy storage applications (Su et al., 2001).

Synthesis of Dicarboxylic Derivatives

- Burlutskiy and Potapov (2021) studied the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride, demonstrating the use of methanesulfonyl chloride in synthesizing complex organic compounds (Burlutskiy & Potapov, 2021).

Mass Spectrometry of Sugar Derivatives

- Kováčik et al. (1970) explored the mass spectrometry of sulfur-containing derivatives of sugars, highlighting the use of methanesulfonyl chloride in analytical chemistry (Kováčik et al., 1970).

Synthesis of Methyl Sulfonamide

- Zhao Li-fang (2002) conducted a study on the synthesis of methylsulfonamide using methanesulfonyl chloride, showcasing its application in creating specific chemical compounds (Zhao Li-fang, 2002).

Safety and Hazards

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

特性

IUPAC Name |

(2-methyloxan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-6-4-7(2-3-11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPOSJQTTFDQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2429188.png)

![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)

![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)